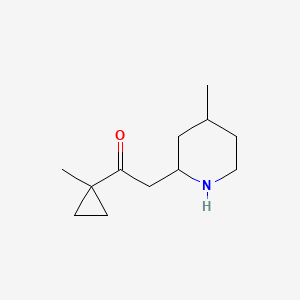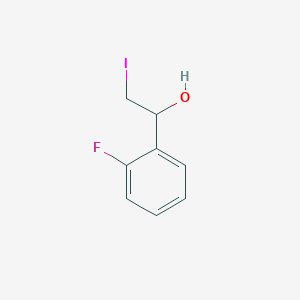
1-(2-Fluorophenyl)-2-iodoethan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Fluorophenyl)-2-iodoethan-1-ol is an organic compound characterized by the presence of both fluorine and iodine atoms attached to an ethan-1-ol backbone
準備方法
Synthetic Routes and Reaction Conditions: 1-(2-Fluorophenyl)-2-iodoethan-1-ol can be synthesized through several methods. One common approach involves the reaction of 2-fluorobenzaldehyde with iodoethane in the presence of a base, followed by reduction to yield the desired product. The reaction conditions typically include:
Solvent: Tetrahydrofuran or similar organic solvents.
Base: Sodium hydride or potassium carbonate.
Temperature: Room temperature to slightly elevated temperatures.
Reduction: Using reducing agents such as sodium borohydride or lithium aluminum hydride.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on high yield and purity. The process may include:
Catalysts: Palladium or other transition metal catalysts to enhance reaction efficiency.
Purification: Recrystallization or chromatography techniques to ensure high purity of the final product.
化学反応の分析
Types of Reactions: 1-(2-Fluorophenyl)-2-iodoethan-1-ol undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding ketones or aldehydes.
Reduction: Further reduction can yield simpler alcohols or hydrocarbons.
Substitution: The iodine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like sodium azide or thiourea under mild conditions.
Major Products:
Oxidation: Formation of 2-fluorophenylacetaldehyde or 2-fluorophenylacetone.
Reduction: Formation of 2-fluorophenylethane.
Substitution: Formation of 2-fluorophenyl-2-azidoethanol or 2-fluorophenyl-2-thioethanol.
科学的研究の応用
1-(2-Fluorophenyl)-2-iodoethan-1-ol has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Potential precursor for the development of pharmaceutical compounds.
Biological Studies: Investigated for its interactions with biological molecules and potential therapeutic effects.
Industrial Applications: Used in the production of dyes, agrochemicals, and other industrial chemicals.
作用機序
The mechanism of action of 1-(2-Fluorophenyl)-2-iodoethan-1-ol involves its interaction with various molecular targets. The presence of both fluorine and iodine atoms allows for unique interactions with enzymes and receptors, potentially leading to biological effects. The compound may act as an inhibitor or activator of specific pathways, depending on its structural modifications and the target molecules involved.
類似化合物との比較
2-Fluorophenylethanol: Lacks the iodine atom, resulting in different reactivity and applications.
2-Iodophenylethanol: Lacks the fluorine atom, affecting its chemical properties and biological interactions.
2-Fluorodeschloroketamine: A dissociative anesthetic with a similar fluorophenyl group but different overall structure and applications.
Uniqueness: 1-(2-Fluorophenyl)-2-iodoethan-1-ol is unique due to the simultaneous presence of both fluorine and iodine atoms, which imparts distinct chemical reactivity and potential for diverse applications in various fields.
特性
分子式 |
C8H8FIO |
|---|---|
分子量 |
266.05 g/mol |
IUPAC名 |
1-(2-fluorophenyl)-2-iodoethanol |
InChI |
InChI=1S/C8H8FIO/c9-7-4-2-1-3-6(7)8(11)5-10/h1-4,8,11H,5H2 |
InChIキー |
CEURGFUVLHQWJZ-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)C(CI)O)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-methyl-2-(propan-2-yl)-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one](/img/structure/B13320279.png)

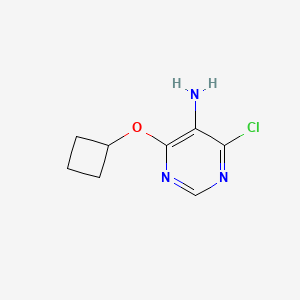
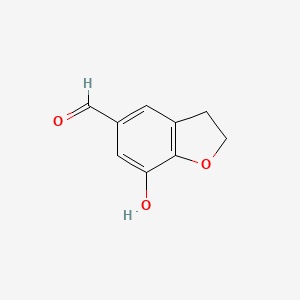
![N-{8-azabicyclo[3.2.1]octan-3-yl}-2-nitrobenzene-1-sulfonamide](/img/structure/B13320330.png)
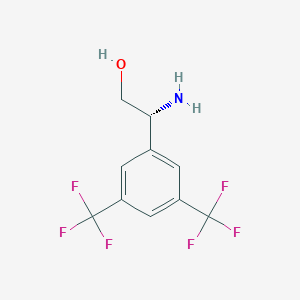
![Methyl (S)-2-methyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-8-carboxylate](/img/structure/B13320343.png)
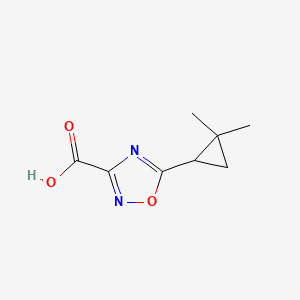
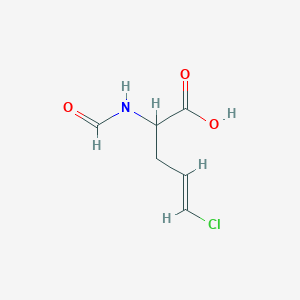
![(1S,2R,4S)-Bicyclo[2.2.1]heptan-2-amine](/img/structure/B13320352.png)
![Methyl 5-oxo-3-(phenylcarbamoyl)-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-8-carboxylate](/img/structure/B13320363.png)
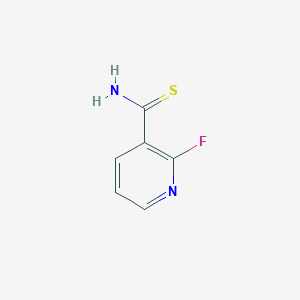
![3-Bromo-4-[(oxolan-3-yl)methoxy]-1lambda6-thiolane-1,1-dione](/img/structure/B13320373.png)
